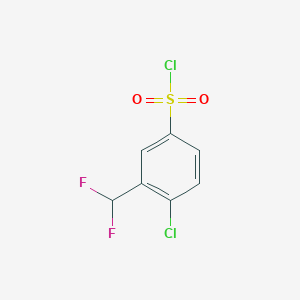![molecular formula C24H34N2O2 B2875492 (16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]androstan-17-one CAS No. 1092808-23-5](/img/structure/B2875492.png)
(16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]androstan-17-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]androstan-17-one” is a complex organic compound. It contains a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The compound also contains an androstan-17-one moiety .
Physical And Chemical Properties Analysis
The average mass of the compound is 410.592 Da and the monoisotopic mass is 410.293335 Da . Other physical and chemical properties of the compound are not provided in the available resources.科学的研究の応用
Antiandrogenic Activity
A study explored the synthesis and antiandrogenic activity of new androstano[17,16-c]pyrazolines and their derivatives, starting from 3β-hydroxyandrostan-17-one. These compounds, including variations of the core structure of interest, were evaluated against Cyproterone, a known antiandrogen. Some synthesized compounds showed superior antiandrogenic activity compared to Cyproterone, highlighting their potential application in treating conditions responsive to androgen levels, such as prostate cancer (Amr, Abdel-Latif, & Abdalla, 2006).
CYP17 Inhibition and Antiandrogenic Properties
Another study focused on the synthesis of steroidal C-17 benzoazoles and pyrazines as inhibitors of the human CYP17 enzyme and antagonists of androgen receptors. These compounds, including those with a structure similar to "(16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]androstan-17-one", showed potent inhibition against both wild type and mutant androgen receptors. The most potent inhibitors demonstrated significant antitumor activity in prostate cancer models, indicating their application in cancer therapeutics (Handratta et al., 2005).
Synthesis and Bioactivity of Androstene Derivatives
Research into the synthesis of 17-heterocyclic substituted androstene derivatives, such as pyrazolyl and isoxazolyl androsta dien 3 one, has shown these compounds to be potent inhibitors for human testicular microsomal 17α hydroxylase/C 17,20 lyase. This enzyme is a target for the treatment of diseases like benign prostatic hypertrophy (BPH) and prostate cancer, suggesting the importance of these derivatives in medical research and therapy (Cheng, 2001).
Androgenic and Anabolic Activities
Some studies have evaluated the nitrogen-retaining and androgenic activities of related compounds in animal models. These studies shed light on the potential anabolic and androgenic effects of these steroids, which could have implications for their use in conditions where anabolic effects are desired, albeit this falls outside the drug use and dosage exclusion criteria (Arnold, Beyler, & Potts, 1959).
Crystal Structure Analysis
Investigations into the crystal structure of stanazolol, a derivative of androstano[3,2-c]pyrazole, provide insights into the molecule's conformation and potential interactions with biological targets such as the androgen receptor. These studies contribute to our understanding of how structural variations influence biological activity and receptor affinity, which is crucial for the design of new therapeutic agents (Lisgarten et al., 2003).
将来の方向性
Novel inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles . This suggests potential future directions in the development of new compounds based on the pyrazole scaffold.
特性
IUPAC Name |
(16E)-3-hydroxy-10,13-dimethyl-16-[(1-methylpyrazol-4-yl)methylidene]-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2/c1-23-8-6-18(27)12-17(23)4-5-19-20(23)7-9-24(2)21(19)11-16(22(24)28)10-15-13-25-26(3)14-15/h10,13-14,17-21,27H,4-9,11-12H2,1-3H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMGOLMVBIBATQ-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC(=CC5=CN(N=C5)C)C4=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC(CC1CCC3C2CCC4(C3C/C(=C\C5=CN(N=C5)C)/C4=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

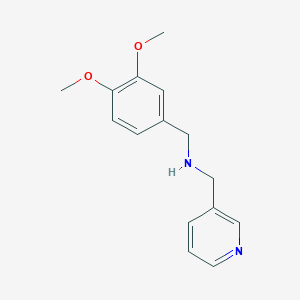
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2875411.png)
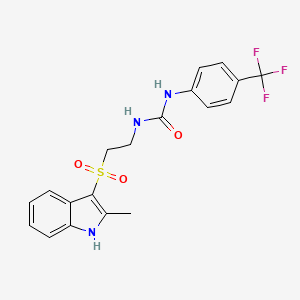


![1-(1,3-Benzodioxol-5-yl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2875416.png)
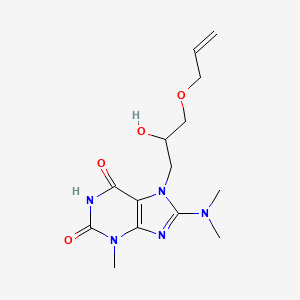
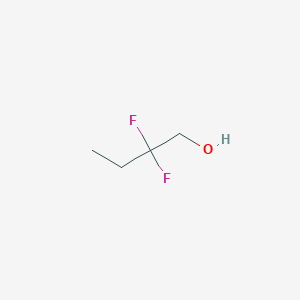
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2875424.png)
![3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2875426.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2875428.png)
![1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate](/img/structure/B2875429.png)
